2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane
Description
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane is a fluorinated cyclic ether featuring a 1,3-dioxolane ring linked to a 2,3,4-trifluorophenoxyethyl group. The 1,3-dioxolane moiety confers moderate polarity and ring strain-derived reactivity, while the trifluorophenoxy group introduces strong electronegativity, influencing solubility, stability, and electronic interactions .
Properties
IUPAC Name |
2-[2-(2,3,4-trifluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-7-1-2-8(11(14)10(7)13)15-4-3-9-16-5-6-17-9/h1-2,9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUXZBWWPBQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 2,3,4-trifluorophenol with an appropriate ethylating agent, followed by cyclization to form the dioxolane ring. One common method involves the use of ethylene oxide as the ethylating agent under basic conditions, followed by acid-catalyzed cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds containing dioxolane rings exhibit promising anticancer properties. In vitro studies have shown that 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxolanes showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The trifluoromethyl group was found to enhance the compound's potency by increasing membrane permeability .
Agricultural Science
Herbicidal Properties:
The compound has been investigated for its potential use as a herbicide. Its structure allows for selective inhibition of specific plant growth pathways.
Case Study:
In a patent application (CA2412741A1), it was noted that similar compounds showed synergistic effects when combined with known herbicides, leading to improved efficacy in controlling resistant weed species . The incorporation of trifluoromethyl groups has been linked to enhanced herbicidal activity.
Materials Science
Polymer Synthesis:
The unique chemical properties of this compound make it an attractive candidate for developing advanced materials. Its ability to act as a monomer in polymerization reactions can lead to the formation of fluorinated polymers with superior thermal and chemical resistance.
Case Study:
Research published in Macromolecules highlighted the successful incorporation of dioxolane-based monomers into copolymer systems that exhibited improved hydrophobicity and mechanical properties compared to traditional polymers .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The trifluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dioxolane ring may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural analogs, emphasizing differences in substituents and functional groups:
Key Observations :
- Methoxy vs. Fluoro : The methoxy-substituted analog () exhibits higher polarity and hydrogen-bonding capacity, whereas fluorinated analogs prioritize lipophilicity and metabolic stability .
- Halogen Diversity : Chlorine and perfluoroalkyl groups (–9) increase molecular weight and steric bulk, which may reduce reactivity but enhance thermal stability .
Physicochemical Properties
- Purity and Characterization : Analogs in achieved >99% purity via HPLC, with melting points and spectral data (IR, NMR) matching theoretical values. The target compound would likely require similar rigorous purification and validation .
- Solubility : Trifluoro-substituted compounds are expected to exhibit lower aqueous solubility compared to methoxy analogs but higher than perhalogenated derivatives .
- Thermal Stability : Fluorine’s strong C-F bonds may enhance thermal stability relative to chlorine-containing analogs (–9), though steric effects from multiple substituents could offset this .
Biological Activity
The compound 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane (C11H11F3O) is a synthetic organic molecule characterized by its unique trifluoromethyl group and dioxolane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and relevant research findings.
- Molecular Formula : C11H11F3O
- Molecular Weight : 248.2013 g/mol
- CAS Number : Not specified
The presence of the trifluoromethyl group (-CF3) is significant as it enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties .
The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl moiety has been shown to enhance binding affinity in several cases, which is critical for drug efficacy. For instance:
- Antifungal Activity : Compounds containing trifluoromethyl groups have demonstrated antifungal properties by inhibiting specific enzymes involved in fungal metabolism .
- Inhibition of Calcium-Activated Chloride Channels : Research indicates that certain derivatives with CF3 groups can selectively interact with calcium-activated chloride channels (TMEM16A), suggesting potential applications in treating disorders linked to these channels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenoxy and dioxolane components can significantly impact biological activity. For example:
- Increasing the electronegativity of substituents on the phenyl ring often correlates with enhanced potency against specific biological targets .
- The dioxolane ring contributes to the compound's overall stability and interaction with target proteins.
Case Studies
- Anticancer Activity : In a study examining various trifluoromethyl-containing compounds, it was found that those similar to this compound exhibited promising anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival .
- Antimicrobial Efficacy : A comparative analysis was conducted on a series of oxazolidinone derivatives, including those with similar structural motifs. The results indicated that certain modifications led to enhanced activity against resistant strains of E. coli and Pseudomonas aeruginosa, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Summary of Findings
| Activity Type | Biological Target | Observations |
|---|---|---|
| Antifungal | Enzymatic inhibition | Effective against fungal metabolism |
| Anticancer | Apoptosis induction | Induces cell death in various cancer cell lines |
| Antimicrobial | Gram-negative bacteria | Enhanced efficacy against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
